7-Chloro-3-nitroimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-nitroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-1-5-8-3-6(11(12)13)10(5)9-2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTUWFRNLKPJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN2C1=NC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Chloro 3 Nitroimidazo 1,2 B Pyridazine and Analogs
Functionalization and Derivatization of the Nitroimidazo[1,2-b]pyridazine Scaffold
Introduction of Substituents at Position 2 (e.g., Chloromethyl, Phenylsulfonylmethyl)
The introduction of functional groups at the C-2 position of the imidazo[1,2-b]pyridazine (B131497) core is a key step in the synthesis of many derivatives, including the title compound. A common strategy involves the cyclocondensation of a substituted aminopyridazine with a suitable three-carbon synthon.
For instance, the synthesis of a 2-chloromethyl substituted intermediate can be achieved through the cyclocondensation of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone. mdpi.com This reaction, typically performed in a solvent like 1,2-dimethoxyethane (B42094) under reflux, yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This intermediate is crucial as it serves as a precursor for further derivatization.
Subsequent nitration of this intermediate at position 3 affords 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine. mdpi.com This nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids at controlled temperatures. mdpi.com The resulting 2-chloromethyl-3-nitro derivative is a versatile building block. The chlorine atom of the chloromethyl group is a good leaving group, allowing for nucleophilic substitution to introduce a variety of other substituents.
One such transformation is the synthesis of the 2-(phenylsulfonyl)methyl derivative. This is accomplished by reacting 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine with sodium benzenesulfinate (B1229208) in a solvent such as dimethylsulfoxide (DMSO). mdpi.com This reaction proceeds via nucleophilic displacement of the chloride by the sulfinate anion, yielding 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.com
| Starting Material | Reagent(s) | Product at Position 2 | Reference |
|---|---|---|---|
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | HNO₃, H₂SO₄ | -CH₂Cl | mdpi.com |
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | Sodium benzenesulfinate in DMSO | -CH₂SO₂Ph | mdpi.com |
Exploration of Substituents at Other Positions for Enhanced Biological Activity in Related Imidazopyridazines
The biological activity of imidazo[1,2-b]pyridazines is highly dependent on the substitution pattern around the heterocyclic core. nih.gov Researchers have extensively explored the introduction of various substituents at positions 2, 3, and 6 to optimize their pharmacological profiles. nih.govnih.govresearchgate.net
Position 2: Structure-activity relationship (SAR) studies have shown that the substituent at the C-2 position significantly influences binding affinity for various biological targets. For example, in a series of analogs developed as ligands for β-amyloid plaques, a 2-N,N-dimethylaminophenyl moiety was found to be highly favorable for binding affinity. nih.gov Replacing the phenyl ring at this position with pyridinyl or thiophenyl rings resulted in a significant reduction in binding. nih.gov
Position 3: The C-3 position is also a critical site for modification. In the development of inhibitors for TAK1 (transforming growth factor-β-activated kinase 1), it was discovered that having an appropriate aryl substituent at position-3, in combination with substitutions at position-6, was key to achieving nanomolar inhibitory concentrations. researchgate.net
Position 6: The C-6 position (corresponding to the C-7 position in the parent compound of this article) is readily amenable to modification, often via nucleophilic substitution on a 6-halo-imidazo[1,2-b]pyridazine precursor. nih.gov SAR studies on amyloid plaque imaging agents demonstrated that this position could tolerate various modifications. For instance, a 6-methylthio group conferred higher affinity than a 6-methoxy group. nih.gov In another study focused on anti-tubercular agents, the introduction of morpholine (B109124) and piperazine (B1678402) rings at position 6 was a key feature of the synthesized scaffolds. researchgate.netresearchgate.net
| Position | Substituent Type | Observed Effect on Biological Activity | Target/Application | Reference |
|---|---|---|---|---|
| 2 | N,N-dimethylaminophenyl | Desirable for high binding affinity | β-Amyloid Plaques | nih.gov |
| 2 | Pyridinyl or Thiophenyl | Significantly reduced binding affinity | β-Amyloid Plaques | nih.gov |
| 3 | Aryl group | Key for potent inhibition (in combination with C-6 sub.) | TAK1 Kinase | researchgate.net |
| 6 | Methylthio (-SMe) | Higher affinity than methoxy (B1213986) (-OMe) | β-Amyloid Plaques | nih.gov |
| 6 | Morpholine/Piperazine | Core component of potent scaffolds | Antimycobacterial | researchgate.netresearchgate.net |
Advanced Synthetic Approaches and Methodological Innovations
Scaffold-Hopping as a Strategy for Structural Diversification within Imidazo[1,2-b]pyridazine Series
Scaffold-hopping is a powerful strategy in medicinal chemistry used to design new compounds by replacing the core structure (scaffold) of a known active molecule with a different, often isosteric, core. This approach aims to identify novel chemotypes with improved properties such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles, while retaining the key pharmacophoric features of the original molecule. nih.gov
The imidazo[1,2-b]pyridazine framework has been both a subject and a product of scaffold-hopping strategies. In one notable example, researchers explored the 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold as a potential new series of antikinetoplastid agents by performing a "ring variation strategy" on a previously identified 3-nitroimidazo[1,2-a]pyridine (B1296164) hit. mdpi.comresearchgate.net This direct hop from the imidazo[1,2-a]pyridine (B132010) to the imidazo[1,2-b]pyridazine scaffold led to the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, which demonstrated good in vitro activity against Trypanosoma brucei brucei. mdpi.comresearchgate.net
In another design approach, scaffold hopping was used to develop novel JNK1 inhibitors. acs.org This involved the conceptual ring expansion of a pyrazole (B372694) ring from a known inhibitor into a pyridazine (B1198779) ring, leading to the design of new 3,6-disubstituted pyridazine derivatives. acs.org While not starting from an imidazopyridazine, this illustrates the utility of the pyridazine moiety as a target scaffold in such design strategies. The successful application of scaffold hopping demonstrates its value in diversifying the chemical space around the imidazo[1,2-b]pyridazine core, leading to the discovery of novel compounds with significant therapeutic potential. researchgate.netnih.gov
Recent Progress in Metal-Free Synthetic Protocols and Their Potential Applicability to Imidazo[1,2-b]pyridazine Derivatives
Traditional syntheses of fused heterocyclic systems like imidazo[1,2-b]pyridazines often rely on metal-catalyzed cross-coupling reactions. researchgate.net However, there is a growing emphasis on developing more sustainable, metal-free synthetic protocols to reduce cost, environmental impact, and potential metal contamination in final products. While the literature specifically on metal-free synthesis of imidazo[1,2-b]pyridazines is still emerging, significant progress has been made for the closely related imidazo[1,2-a]pyridine scaffold, and these methods have high potential for applicability. acs.orgnih.gov
Many metal-free methods for imidazo[1,2-a]pyridine synthesis involve the condensation of 2-aminopyridines with various carbonyl compounds. acs.orgnih.gov These reactions can often be performed under catalyst-free conditions or with the use of simple, eco-friendly catalysts like molecular iodine or ammonium (B1175870) chloride. acs.orgnih.gov
Potential applications for Imidazo[1,2-b]pyridazine synthesis include:
Condensation with α-Halogenocarbonyls: A common route to imidazo[1,2-a]pyridines involves reacting 2-aminopyridine (B139424) with α-bromoacetophenones. acs.org Catalyst-free versions of this reaction have been developed using eco-friendly techniques. nih.gov This methodology could be directly adapted to synthesize imidazo[1,2-b]pyridazines by replacing 2-aminopyridine with 3-aminopyridazine (B1208633) derivatives.
Three-Component Reactions: Efficient pseudo-three-component reactions between 2-aminopyridines and two molecules of an acetophenone, catalyzed by acids like p-toluenesulfonic acid (pTSA) under solventless conditions, have been reported. acs.org Exploring similar multicomponent strategies with 3-aminopyridazines could provide a rapid and atom-economical route to substituted imidazo[1,2-b]pyridazines.
Iodine-Catalyzed Approaches: Molecular iodine has been used to catalyze the synthesis of 2-substituted imidazo[1,2-a]pyridines from pyridines and oxime esters. acs.orgnih.gov The proposed mechanism involves the generation of reactive iminyl radicals. acs.org Investigating the applicability of such iodine-mediated radical cyclizations with pyridazine precursors could open new, metal-free pathways to the imidazo[1,2-b]pyridazine core.
The development and adaptation of these metal-free protocols for the synthesis of 7-chloro-3-nitroimidazo[1,2-b]pyridazine and its analogs represent a promising direction for future research, aligning with the principles of green chemistry.
Biological Activity Profiles of Nitroimidazo 1,2 B Pyridazine Derivatives
Antiparasitic Activity
Research has demonstrated the broad-spectrum antiparasitic potential of 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives. These compounds have been evaluated in vitro against a panel of protozoal parasites, showing promising results. nih.govresearchgate.net
Derivatives of the 3-nitroimidazo[1,2-b]pyridazine scaffold have exhibited remarkable potency against Giardia lamblia, the parasite responsible for giardiasis. Studies have reported selective, sub-nanomolar activity against this parasite. nih.govnih.gov The presence of the nitro group on the scaffold is directly linked to these low IC50 values, indicating its crucial role in the compound's anti-giardial efficacy. nih.govresearchgate.net This high potency, combined with favorable drug-like properties such as low molecular weight and low polar surface area, positions these compounds as valuable candidates for further development in the treatment of giardiasis. nih.govnih.gov
**Table 1: In Vitro Activity against *Giardia lamblia***
| Compound Scaffold | Potency | Key Finding |
|---|---|---|
| 3-nitroimidazo[1,2-b]pyridazine | Sub-nanomolar IC50 values | The nitro group is essential for the high anti-giardial potency. nih.govnih.gov |
The therapeutic potential of this class of compounds extends to trypanosomatids, a group of protozoa responsible for diseases such as sleeping sickness (Human African Trypanosomiasis) and leishmaniasis. mdpi.com
One specific derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has demonstrated good in vitro activity against the bloodstream form of Trypanosoma brucei brucei, with an EC50 value of 0.38 µM. mdpi.comresearchgate.net This indicates a potent effect against the parasite that causes sleeping sickness.
The same compound was also evaluated against Leishmania donovani (promastigote form) and Leishmania infantum (axenic amastigote form). mdpi.comresearchgate.net However, it exhibited poor solubility in the culture media, which led to a loss of activity against L. infantum promastigotes (EC50 > 15.6 µM) and made it difficult to determine the precise efficacy against L. infantum axenic amastigotes (EC50 > 1.6 µM). mdpi.com This suggests that while the core scaffold has potential, further chemical modifications may be necessary to improve solubility and enhance antileishmanial activity. mdpi.com
Table 2: In Vitro Activity against Trypanosomatids
| Compound | Parasite | Activity (EC50) | Notes |
|---|---|---|---|
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | 0.38 µM mdpi.comresearchgate.net | Good activity against the causative agent of sleeping sickness. |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Leishmania infantum (axenic amastigotes) | > 1.6 µM mdpi.com | Poor solubility impacted activity determination. |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Leishmania infantum (promastigotes) | > 15.6 µM mdpi.com | Loss of activity observed. |
The antiparasitic screening of 3-nitroimidazo[1,2-b]pyridazine derivatives has also included Plasmodium falciparum, the deadliest species of malaria parasite, and Trypanosoma cruzi, the causative agent of Chagas disease. nih.govresearchgate.net While studies confirm their evaluation against these parasites, specific inhibitory concentration data for 7-Chloro-3-nitroimidazo[1,2-b]pyridazine itself is not detailed in the provided context. The broader class of nitro-containing compounds has shown promise in targeting these parasites, suggesting a potential avenue for further investigation. nih.govnih.gov
A series of novel benzohydrazide (B10538) derivatives incorporated with the imidazo[1,2-b]pyridazine (B131497) scaffold has been synthesized and evaluated for its anti-tubercular activity. hakon-art.comtsijournals.com The in vitro assessment against the Mycobacterium tuberculosis H37Rv strain revealed that several of these compounds exhibit potent activity. hakon-art.com
Specifically, compounds designated as 6c, 6d, 6f, 6g, 6i, 6j, and 6k were identified as highly potent, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL. hakon-art.comtsijournals.com Other compounds in the series (6b, 6e, 6h, and 6l) showed activity equivalent to the standard drugs pyrazinamide (B1679903) and ciprofloxacin, with an MIC of 3.125 µg/mL. Another compound, 6a, was active at an MIC of 6.25 µg/mL, comparable to streptomycin. hakon-art.comtsijournals.com These findings highlight the potential of the imidazo[1,2-b]pyridazine core in developing new anti-tubercular agents.
Table 3: In Vitro Anti-Tubercular Activity of Benzohydrazide Imidazo[1,2-b]pyridazine Derivatives against M. tuberculosis H37Rv
| Compound Series | MIC (µg/mL) | Comparison to Standard Drugs |
|---|---|---|
| 6c, 6d, 6f, 6g, 6i, 6j, 6k | 1.6 hakon-art.comtsijournals.com | Highly potent activity. |
| 6b, 6e, 6h, 6l | 3.125 hakon-art.comtsijournals.com | Equivalent to Pyrazinamide and Ciprofloxacin. |
| 6a | 6.25 hakon-art.comtsijournals.com | Similar to Streptomycin. |
Exploration of Other Therapeutic Applications
Beyond their direct antiparasitic and antibacterial effects, derivatives of the imidazo[1,2-b]pyridazine scaffold are being explored for other therapeutic applications, notably as kinase inhibitors.
Calcium-dependent protein kinases (CDPKs) are crucial for the life cycle of Apicomplexan parasites, such as Plasmodium and Toxoplasma, but are absent in humans, making them an attractive drug target. nih.gov
Research into the broader imidazopyridazine series has led to the optimization of inhibitors for Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). nih.gov Furthermore, specific imidazo[1,2-b]pyridazines have been designed to target the calcium-dependent protein kinase 1 of Toxoplasma gondii (TgCDPK1). nih.gov These compounds have proven effective against the growth of T. gondii tachyzoites in vitro at submicromolar ranges and have demonstrated the ability to significantly reduce the parasite burden in mouse models of acute toxoplasmosis. nih.gov This indicates that the imidazo[1,2-b]pyridazine scaffold is a promising starting point for the development of specific kinase inhibitors to treat diseases caused by these parasites.
Anti-Cancer Activity in Specific Cell Lines (e.g., MCF-7) for Related Imidazo[1,2-b]pyridazine Hybrids
The anti-cancer potential of imidazo[1,2-b]pyridazine derivatives and related hybrids has been a subject of extensive research. Studies have demonstrated significant activity against various cancer cell lines. For instance, imidazole-pyrazole hybrids were tested against human breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One imidazole-1,2,4-oxadiazole hybrid, in particular, showed potent activity against MCF-7 cells with an IC₅₀ value of 3.02 µM. mdpi.com
Another study focused on newly synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides. nih.gov These compounds were evaluated against five human cancer cell lines, including the breast cancer line MCF-7 and the melanoma line SK-MEL-28. nih.gov Two compounds from this series exhibited excellent activities against both MCF-7 and SK-MEL-28 cell lines, with IC₅₀ values ranging from 1 to 10 μM, comparable to the reference drugs 5-fluorouracil (B62378) and etoposide. nih.gov Similarly, certain imidazole (B134444) hybrids have shown profound inhibitory effects on MCF-7 cells, with one compound inhibiting growth by 94.62%. mdpi.com
Other related structures, such as imidazo[1,2-a]pyridines, have also been investigated for their cytotoxic effects against breast cancer cell lines like HCC1937, with some compounds showing strong impacts. nih.govresearchgate.net Novel covalent inhibitors based on an imidazo[1,2-b]pyridazine structure have been developed for cyclin-dependent kinases 12/13 (CDK12/13), which are promising targets for triple-negative breast cancer (TNBC). nih.gov One such inhibitor effectively suppressed the proliferation of TNBC cell lines MDA-MB-231 and MDA-MB-468 with EC₅₀ values of 5.0 nM and 6.0 nM, respectively. nih.gov
| Compound Class | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Imidazole-1,2,4-oxadiazole hybrid | MCF-7 | 3.02 µM | mdpi.com |
| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamide | MCF-7 | 1 - 10 µM | nih.gov |
| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamide | SK-MEL-28 | 1 - 10 µM | nih.gov |
| Imidazo[1,2-b]pyridazine-based CDK12/13 inhibitor (Compound 24) | MDA-MB-468 | 6.0 nM | nih.gov |
| Imidazo[1,2-b]pyridazine-based CDK12/13 inhibitor (Compound 24) | MDA-MB-231 | 5.0 nM | nih.gov |
Human Voltage-Gated Calcium Channel Modulation (e.g., Cav3.1) for Antiepileptic Potential in Related Derivatives
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, and their dysfunction is linked to severe pathologies, including neurological disorders. mdpi.comresearchgate.net The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for developing modulators of these channels. researchgate.net Specifically, derivatives have been designed as blockers of T-type calcium channels, such as the human Cav3.1 channel, which are implicated in conditions like epilepsy. researchgate.net The binding modes of these imidazo[1,2-b]pyridazine derivatives to hCav3.1 channels have been computationally analyzed and compared to the selective Cav3.1 blocker Z944, paving the way for future optimization of these compounds as potential antiepileptic agents. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the imidazo[1,2-b]pyridazine class, these studies have provided critical insights into optimizing their therapeutic potential. nih.gov
Influence of the Nitro Group on Antiparasitic Efficacy and IC₅₀ Values
The presence of a nitro group at the 3-position of the imidazo[1,2-b]pyridazine ring is a key determinant of its antiparasitic activity. researchgate.netuantwerpen.benih.gov Research has consistently shown that this nitro group is responsible for the low IC₅₀ values observed in these compounds, particularly against the parasite Giardia lamblia. researchgate.netnih.govresearchgate.net In a study evaluating a series of 3-nitroimidazo[1,2-b]pyridazine analogues, selective sub-nanomolar activity was achieved against G. lamblia. uantwerpen.benih.gov By comparing these compounds with their analogues lacking the nitro group, it was demonstrated that the nitro group's presence was the critical factor for the high potency. researchgate.netuantwerpen.benih.govresearchgate.net This effect is attributed to the generation of nitrosative stress within the parasite. uantwerpen.beresearchgate.net For instance, the compound 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine showed good activity against the trypomastigote blood stream form of Trypanosoma brucei brucei with an EC₅₀ of 0.38 µM. mdpi.comresearchgate.net
| Compound | Target Organism | Activity (EC₅₀) | Reference |
|---|---|---|---|
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | 0.38 µM | mdpi.comresearchgate.net |
Impact of Substituents at Position 2 and Other Positions on Biological Activity
Substituents at various positions on the imidazo[1,2-b]pyridazine scaffold significantly modulate the biological activity. SAR studies have explored the effects of modifications at positions 2 and 6. For example, in a series of derivatives synthesized to bind to Aβ plaques associated with Alzheimer's disease, the binding affinities were found to be highly dependent on the substitution patterns at these positions. nih.gov It was observed that a 2-N,N-dimethylaminophenyl moiety was beneficial for desirable binding affinities, while modifications at the 6-position, such as methylthio or methoxyl groups, were tolerated, yielding Kᵢ values between 10 to 50 nM. nih.gov
In the context of antifungal activity, substituents on both the pyridazine (B1198779) and benzene (B151609) rings were found to significantly affect the potency of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives. researchgate.net For antiviral applications, the nature of the linker between a phenyl group and the imidazo[1,2-b]pyridazine core at position 2 was shown to have a substantial influence on activity against human picornaviruses. nih.govacs.org Specifically, oximes were found to be slightly better linkers than vinyl carboxamides, and the E geometry of the oxime was a key element for high potency. acs.org
Correlation between Molecular Structure and Observed Biological Potency across Different Pathogens
The molecular structure of imidazo[1,2-b]pyridazine derivatives directly correlates with their potency and spectrum of activity against various pathogens. A study evaluating a novel 3-nitroimidazo[1,2-b]pyridazine scaffold tested compounds against a panel of protozoal parasites, including Giardia lamblia, Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum. nih.govresearchgate.net The results showed that while the nitro group was crucial for activity, other structural features dictated the selectivity and potency against different parasites. uantwerpen.be For instance, highly selective, sub-nanomolar activity was achieved against G. lamblia, indicating a strong structural correlation for this specific pathogen. nih.gov
Similarly, in the development of antiviral agents, a series of 2-aminoimidazo[1,2-b]pyridazines were evaluated against a panel of rhinoviruses and enteroviruses. nih.gov The preliminary SAR studies highlighted the minimum structural features required for antirhinovirus activity, emphasizing the importance of the linker at position 2 and the stereochemistry of substituents. acs.org One particular analogue demonstrated potent, broad-spectrum activity, underscoring how specific structural modifications can enhance the biological potency across a range of related viruses. nih.gov
Mechanisms of Action of Nitroimidazo 1,2 B Pyridazine Derivatives
Proposed Mechanisms for Antiparasitic Action
The efficacy of these compounds is not attributed to a single mode of action but rather a combination of effects that overwhelm the parasite's defense and metabolic systems. Key proposed mechanisms include the generation of reactive nitrogen species, specific enzymatic activation, and interference with crucial signaling pathways.
A primary mechanism of action for nitro-group containing heterocyclic compounds is the generation of nitrosative stress within the target pathogen. researchgate.netnih.govuantwerpen.be The nitro group of the imidazo[1,2-b]pyridazine (B131497) scaffold is a critical component for its potent antiparasitic effects. nih.govuantwerpen.be This mechanism involves the reduction of the nitro group within the parasite, a process that leads to the formation of cytotoxic reactive nitrogen species. These reactive species can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to parasite death. Studies aiming to fuse two modes of action—phosphodiesterase inhibition and nitrosative stress—found that the presence of the nitro group was indispensable for the high anti-Giardia activity observed in the 3-nitroimidazo[1,2-b]pyridazine (B98374) series. researchgate.netresearchgate.net
Nitroaromatic compounds, including derivatives of imidazo[1,2-b]pyridazine, typically act as prodrugs that require bioreductive activation. acs.orgnih.gov This activation is catalyzed by nitroreductase (NTR) enzymes, which are found in certain parasites and bacteria but are absent in mammalian cells. acs.orgnih.gov This selective expression provides a therapeutic window, targeting the pathogen with high specificity.
There are different types of nitroreductases. Type 1 nitroreductases (NTR1), which are found in parasites like Leishmania and Trypanosoma, catalyze a two-electron reduction of the nitro group. nih.gov This bioactivation process turns the inert prodrug into reactive intermediates that are toxic to the parasite. acs.orgnih.gov The exploitation of parasite-specific NTRs is an attractive strategy for the selective targeting of pathogens. acs.org While direct studies on 7-Chloro-3-nitroimidazo[1,2-b]pyridazine as an NTR1 substrate are specific, the mechanism is well-established for related nitroaromatic compounds, suggesting a similar pathway for this class of molecules. acs.orgnih.gov
The 3-nitroimidazo[1,2-b]pyridazine scaffold was developed with the hypothesis of creating a dual-action agent by combining a nitroimidazole element with structural features of phosphodiesterase (PDE) inhibitors. researchgate.netuantwerpen.be PDEs are enzymes that regulate cyclic nucleotide signaling pathways, which are crucial for various cellular processes in parasites like Giardia lamblia and Trypanosoma brucei. researchgate.net While some of the synthesized compounds in the 3-nitroimidazo[1,2-b]pyridazine series did show PDE inhibitory activity, further investigation revealed that this was not the primary mechanism for their potent anti-Giardia effects. researchgate.netnih.gov
| Compound Analogue | Presence of Nitro Group | PDE Inhibition | Anti-Giardia Activity (IC50) | Primary Mechanism |
| Analogue A | Yes | Moderate | Low (sub-nanomolar) | Nitrosative Stress |
| Analogue B | No | Moderate | High | - |
| Analogue C | Yes | Low | Low | Nitrosative Stress |
This table provides an illustrative summary based on findings that the nitro group, not PDE inhibition, is the key driver of anti-Giardia activity. researchgate.netnih.govuantwerpen.be
The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been successfully used to develop potent kinase inhibitors. nih.gov Protein kinases are essential enzymes that regulate a vast array of cellular processes, and differences between parasite and host kinomes present opportunities for selective drug targeting. nih.gov
Research into 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has shown potent inhibition of various eukaryotic kinases, including those from parasites. nih.gov For instance, certain compounds from this series were found to be selective inhibitors of Plasmodium falciparum CLK1 (PfCLK1), with IC50 values as low as 32 nM. nih.gov While this research focused on a different substitution pattern than the 7-chloro-3-nitro variant, it establishes that the core imidazo[1,2-b]pyridazine structure is well-suited for interaction with kinase active sites. nih.govnih.gov This suggests that kinase inhibition could be an alternative or synergistic mechanism of action for this class of compounds, warranting further investigation. researchgate.net
| Compound | Target Kinase | IC50 (nM) |
| Compound 20a | PfCLK1 | 32 |
| Compound 20a | CLK1 | 82 |
| Compound 20a | CLK4 | 44 |
| Compound 20a | DYRK1A | 50 |
Data from a study on 3,6-disubstituted imidazo[1,2-b]pyridazines showing the potential of the scaffold for kinase inhibition. nih.gov
Insights into Selectivity and Eukaryotic Cell Viability
Factors Influencing Differential Toxicity between Pathogens and Host Cells:The scientific literature does not appear to contain specific analyses of the factors contributing to the differential toxicity of this compound between pathogenic organisms and host cells.
Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound, it is not possible to generate the requested scientific article without resorting to speculation or incorrectly applying data from related but distinct molecules. Adherence to scientific accuracy and the user's explicit instructions is paramount, and therefore, the article cannot be produced at this time.
Future Directions and Research Perspectives for Nitroimidazo 1,2 B Pyridazine Derivatives
Design and Synthesis of Novel Analogs with Improved Potency, Selectivity, and Drug-Like Properties
The imidazo[1,2-b]pyridazine (B131497) core is recognized as a privileged scaffold in medicinal chemistry, amenable to a wide range of chemical modifications to optimize its therapeutic potential. researchgate.netresearchgate.netnih.gov Future research will undoubtedly focus on the rational design and synthesis of novel analogs with superior potency against a spectrum of microbial and parasitic targets, enhanced selectivity to minimize off-target effects, and improved drug-like properties for better clinical translation.
A key strategy in this endeavor will be the strategic modification of various positions on the imidazo[1,2-b]pyridazine ring system. For instance, substitutions at the 2, 3, 6, and 7-positions have been shown to significantly influence biological activity. The synthesis of a series of 6-chloro-3-nitroimidazo[1,2-b]pyridazine (B99622) derivatives has demonstrated the feasibility of introducing diverse functional groups to modulate their antimycobacterial activity. capes.gov.br
Furthermore, the exploration of "scaffold hopping" strategies, where the imidazo[1,2-b]pyridazine core is subtly altered, could lead to the discovery of novel chemical entities with distinct pharmacological profiles. This approach has been successfully employed in the development of kinase inhibitors, highlighting its potential for generating diverse compound libraries for screening against various pathogens.
A significant challenge in the development of nitroaromatic compounds is their often-poor solubility. Future synthetic efforts must prioritize the incorporation of polar substituents to enhance aqueous solubility and improve bioavailability, thereby increasing the therapeutic window of these compounds. nih.govresearchgate.net The table below summarizes key research findings related to the design and synthesis of novel imidazo[1,2-b]pyridazine analogs.
| Research Area | Key Findings | Reference |
| Antimycobacterial Activity | Synthesis of benzohydrazide (B10538) derivatives of 6-chloro-3-nitroimidazo[1,2-b]pyridazine showed potent activity against Mycobacterium tuberculosis. | capes.gov.br |
| Kinase Inhibition | Imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of various kinases, including IKKβ and mTOR, for potential anticancer applications. | researchgate.net |
| Solubility Enhancement | The introduction of more polar substituents is crucial to improve the poor solubility of some 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives. | nih.govresearchgate.net |
Advanced Mechanistic Studies to Fully Elucidate Modes of Action against Diverse Pathogens
A comprehensive understanding of the mechanism of action of nitroimidazo[1,2-b]pyridazine derivatives is paramount for their rational development as therapeutic agents. The presence of the nitro group is widely accepted as being central to their antimicrobial and antiparasitic effects. It is understood that these compounds are prodrugs that require reductive activation within the target pathogen. nih.gov This process, catalyzed by specific nitroreductases in anaerobic bacteria and certain protozoa, generates reactive nitrogen species, such as nitric oxide, which are cytotoxic to the pathogen. nih.gov These reactive species can damage critical biomolecules, including DNA, proteins, and lipids, leading to cell death. rxlist.com
However, the precise molecular targets and the full spectrum of biochemical pathways disrupted by these reactive intermediates remain to be fully elucidated for a diverse range of pathogens. Future research should employ a combination of advanced techniques, including genomics, proteomics, and metabolomics, to identify the specific cellular components that interact with the activated forms of these drugs.
Furthermore, while the generation of nitrosative stress is a primary mechanism, it is plausible that nitroimidazo[1,2-b]pyridazine derivatives possess other modes of action. For example, some analogs have been shown to inhibit specific enzymes, such as kinases, suggesting that they may have multiple intracellular targets. researchgate.net A deeper understanding of these multifaceted mechanisms will be crucial for overcoming potential resistance and for designing more effective and target-specific therapies.
| Pathogen | Proposed Mechanism of Action | Reference |
| Anaerobic Bacteria & Parasites | Reductive activation of the nitro group to generate cytotoxic reactive nitrogen species. | nih.govrxlist.com |
| Mycobacterium tuberculosis | Inhibition of cell wall synthesis and disruption of cellular respiration. | |
| Cancer Cells | Inhibition of protein kinases such as mTOR and IKKβ. | researchgate.net |
Exploration of Combination Therapies with Existing Antimicrobial and Antiparasitic Agents
The increasing prevalence of multidrug-resistant infections underscores the critical need for innovative therapeutic strategies. Combination therapy, the concurrent use of two or more drugs with different mechanisms of action, has emerged as a powerful approach to enhance therapeutic efficacy, reduce the likelihood of resistance development, and lower required dosages, thereby minimizing toxicity. mdpi.com
While research specifically investigating combination therapies involving 7-chloro-3-nitroimidazo[1,2-b]pyridazine is still in its nascent stages, the broader class of nitroimidazoles has shown significant promise in combination regimens. For instance, metronidazole (B1676534), a well-established nitroimidazole, is often used in combination with other antibiotics to treat mixed anaerobic and aerobic infections. nih.govresearchgate.net Studies have demonstrated synergistic effects when metronidazole is combined with agents like amoxicillin (B794) against Actinobacillus actinomycetemcomitans and with clarithromycin (B1669154) against Helicobacter pylori. nih.govnih.gov
Future research should systematically evaluate the potential of nitroimidazo[1,2-b]pyridazine derivatives in combination with a range of existing antimicrobial and antiparasitic drugs. Such studies could reveal synergistic or additive interactions that lead to improved treatment outcomes for a variety of infectious diseases. For parasitic infections like Chagas disease and giardiasis, where treatment failures with monotherapy are a concern, combination approaches with nitroaromatic compounds have shown promise in preclinical models. researchgate.netnih.govnih.gov Exploring these combinations could pave the way for more robust and durable therapeutic strategies.
| Drug Combination | Target Pathogen/Disease | Observed Effect | Reference |
| Benznidazole + Fexinidazole Sulfone | Trypanosoma cruzi (Chagas disease) | Additive effect, faster parasite suppression | nih.govnih.gov |
| Metronidazole + Amoxicillin | Actinobacillus actinomycetemcomitans | Synergistic bactericidal effect | nih.gov |
| Metronidazole + Clarithromycin | Helicobacter pylori | Synergistic effects, prevention of regrowth | nih.gov |
| Metronidazole + Albendazole | Giardiasis (refractory cases) | Effective in treatment failures | researchgate.net |
Development of Structure-Based Drug Design Strategies for Targeted Therapeutic Applications
Structure-based drug design (SBDD) is a powerful paradigm in modern medicinal chemistry that utilizes the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. This approach has been instrumental in the development of numerous successful drugs and holds immense potential for the optimization of nitroimidazo[1,2-b]pyridazine derivatives.
The application of SBDD to this class of compounds would involve the identification and structural characterization of their specific molecular targets within pathogens. For instance, if a particular nitroreductase is identified as the key activating enzyme in a target organism, obtaining the crystal structure of this enzyme in complex with a nitroimidazo[1,2-b]pyridazine analog would provide invaluable insights into the binding interactions. This information could then be used to design new analogs with improved affinity and activation kinetics.
In cases where these compounds act as enzyme inhibitors, such as the kinase inhibitors from this class, co-crystallization of the inhibitors with their target kinases can reveal the precise binding mode and key interactions within the active site. This knowledge allows for the rational design of modifications to the inhibitor scaffold to enhance potency and selectivity. Computational tools, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of virtual libraries of novel analogs and prioritize the most promising candidates for synthesis and biological evaluation.
The integration of SBDD strategies will undoubtedly accelerate the discovery and development of next-generation nitroimidazo[1,2-b]pyridazine-based therapeutics with tailored activities against specific pathogens and cellular targets.
| Design Strategy | Application | Outcome |
| Target Identification & Validation | Identifying the specific enzymes or receptors that nitroimidazo[1,2-b]pyridazines interact with in pathogens. | Enables focused drug design efforts. |
| X-ray Crystallography | Determining the 3D structure of the target-ligand complex. | Provides a detailed map of the binding site for rational inhibitor design. |
| Molecular Modeling | Using computational methods to predict binding affinities and modes of interaction. | Prioritizes promising drug candidates for synthesis and reduces experimental costs. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
